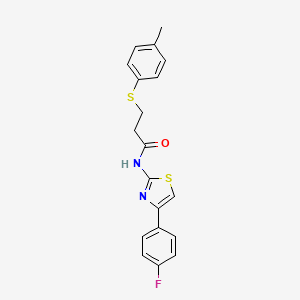![molecular formula C18H13Cl2N3OS B2432240 4-cloro-N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida CAS No. 392253-44-0](/img/structure/B2432240.png)
4-cloro-N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el crecimiento y la caracterización fisicoquímica de la 4-cloro-2-nitroanilina (4Cl2NA) como un cristal único óptico no lineal . Estos cristales exhiben estructuras de grupo espacial no centrosímétricas y son relevantes para la optoelectrónica, la fotónica y la tecnología láser.
- Por ejemplo, los investigadores han determinado la actividad de los compuestos sintetizados contra las líneas celulares de cáncer humano de colon (HCT116) . Investigaciones adicionales podrían explorar su potencial en la terapia contra el cáncer.
- La citocinina sintética N-(2-cloro-4-piridil)-N′-fenilurea (CPPU) se ha utilizado con éxito para inducir la partenocarpia (desarrollo de frutos sin fertilización) y promover el agrandamiento de los frutos en varias plantas .
Cristales Únicos Ópticos No Lineales (NLO)
Potenciales Biológicos
Efectos de Citocinina
Propiedades Antiproliferativas
En resumen, el compuesto “4-cloro-N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida” es prometedor en óptica no lineal, investigación biológica y ciencia de los materiales. Se necesitan estudios adicionales para desbloquear su potencial total en estos diversos campos
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that the compound may induce apoptosis in parasites . This suggests that the compound interacts with its targets in a way that triggers programmed cell death.
Biochemical Pathways
It is known that similar compounds can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It has been shown to have potent in vitro activity against certain parasites , suggesting that it may have good bioavailability
Result of Action
The compound has been shown to have potent in vitro activity against certain parasites, such as Leishmania mexicana . It has been suggested that the compound induces apoptosis in these parasites , leading to their death. This suggests that the molecular and cellular effects of the compound’s action include the induction of programmed cell death in target organisms.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the compound’s activity against parasites may be affected by the presence of other compounds or by the physiological state of the parasites Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of light or oxygen
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, potentially influencing its function .
Cellular Effects
Related compounds have been shown to exhibit cytotoxic activities against various cell types . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJWSLSLPBOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclopropyl-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2432160.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)
![4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine](/img/structure/B2432164.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)




![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2432176.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)

